Hydroxymethylclenbuterol
Overview
Description
Hydroxymethylclenbuterol is a chemical compound with the molecular formula C12H18Cl2N2O2 and a molecular weight of 293.19 g/mol . It is structurally related to clenbuterol, a well-known β2-adrenergic agonist. This compound is characterized by the presence of a hydroxymethyl group attached to the clenbuterol molecule, which imparts unique properties to this compound.
Scientific Research Applications
Hydroxymethylclenbuterol has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of β-agonists.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Investigated for potential therapeutic applications in respiratory diseases due to its β2-adrenergic agonist activity.
Industry: Used in the development of veterinary drugs and as a growth promoter in livestock
Safety and Hazards
Hydroxymethylclenbuterol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Mechanism of Action
Target of Action
Hydroxymethylclenbuterol, a derivative of Clenbuterol, primarily targets the beta-2 adrenergic receptors . These receptors play a crucial role in the regulation of smooth muscle relaxation and bronchodilation .
Mode of Action
This compound acts as a Beta(2) agonist , similar to salbutamol . Agonism of the beta(2) receptor stimulates adenylyl cyclase activity, which ultimately leads to downstream effects of smooth muscle relaxation in the bronchioles .
Biochemical Pathways
Given its similarity to clenbuterol, it is likely to influence pathways related tobronchodilation and smooth muscle relaxation .
Pharmacokinetics
It’s known that the compound’s molecular weight is 29319 , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
The primary result of this compound’s action is the relaxation of smooth muscles in the bronchioles . This can lead to improved airflow in conditions such as asthma.
Biochemical Analysis
Biochemical Properties
It is known that the compound is slightly soluble in chloroform and methanol
Cellular Effects
It is known that Clenbuterol, the parent compound of Hydroxymethylclenbuterol, has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hydroxymethylclenbuterol typically involves the following steps:
Starting Material: The synthesis begins with 4-amino-3,5-dichlorobenzyl alcohol.
Reaction with Isobutylene Oxide: The starting material is reacted with isobutylene oxide in the presence of a base such as sodium hydroxide to form the intermediate product.
Hydroxymethylation: The intermediate product is then subjected to hydroxymethylation using formaldehyde and a suitable catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: Hydroxymethylclenbuterol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzene derivatives.
Comparison with Similar Compounds
Clenbuterol: A β2-adrenergic agonist with similar bronchodilatory effects.
Salbutamol: Another β2-adrenergic agonist used in the treatment of asthma.
Ractopamine: A β-agonist used as a feed additive to promote leanness in livestock.
Uniqueness: Hydroxymethylclenbuterol is unique due to the presence of the hydroxymethyl group, which may impart different pharmacokinetic and pharmacodynamic properties compared to other β2-adrenergic agonists. This structural modification can influence its binding affinity to receptors and its metabolic stability .
Properties
IUPAC Name |
2-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]-2-methylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2O2/c1-12(2,6-17)16-5-10(18)7-3-8(13)11(15)9(14)4-7/h3-4,10,16-18H,5-6,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWURCANZQUYPLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50959271 | |
Record name | 2-{[2-(4-Amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50959271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38339-18-3 | |
Record name | Hydroxymethylclenbuterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38339-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxymethylclenbuterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038339183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[2-(4-Amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50959271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroxymethylclenbuterol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYMETHYLCLENBUTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/909K30YF2K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there a need for developing sensitive analytical methods for detecting β-agonists like clenbuterol in food products?
A1: The illegal administration of β-agonists, such as clenbuterol, to livestock poses serious health risks to consumers. [, ] These substances can remain in animal products like meat and milk, leading to potential health issues upon consumption. Therefore, sensitive and reliable analytical methods are crucial for detecting even trace amounts of these substances in food to ensure consumer safety and enforce regulations. [, ]
Q2: What types of biological samples are useful for monitoring clenbuterol use in livestock?
A2: Various matrices can be used to monitor clenbuterol, each with its own advantages and limitations. [, ] For example:
- Urine: Urine analysis offers a non-invasive approach and can detect recent clenbuterol exposure. []
- Hair: Clenbuterol can accumulate in hair shafts, providing a longer detection window compared to urine. []
- Drinking water: Analyzing water samples from farms can reveal if clenbuterol is being administered through the animals' drinking supply. []
- Liver: The liver is a major site of drug metabolism, making it a suitable matrix for residue analysis. []
- Retina: Clenbuterol can accumulate in the retina, offering another potential matrix for detection. []
Q3: What are the analytical techniques typically employed for the detection and quantification of clenbuterol and other β-agonists?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for analyzing β-agonists in various matrices. [] This method offers high sensitivity and selectivity, allowing for the accurate identification and quantification of these compounds even at very low concentrations.
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